molecular formula C5H6O3 B1357016 2,5-Dihydro-furan-2-carboxylic acid CAS No. 22694-55-9

2,5-Dihydro-furan-2-carboxylic acid

Cat. No.: B1357016
CAS No.: 22694-55-9
M. Wt: 114.1 g/mol
InChI Key: WZYOOTIVROCFMO-UHFFFAOYSA-N
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Description

Significance and Context in Contemporary Organic Chemistry

2,5-Dihydro-furan-2-carboxylic acid is a heterocyclic organic compound that has garnered interest within the scientific community for its potential as a versatile building block in the synthesis of more complex molecules. Its structure, featuring a partially saturated furan (B31954) ring with a carboxylic acid substituent, offers a unique combination of functionalities that can be exploited in various chemical transformations. While not as extensively studied as some other furan derivatives, its significance lies in its potential application in the development of novel bioactive compounds and functional materials.

Overview of Dihydrofuran Chemistry and its Relevance

Dihydrofurans are a class of five-membered heterocyclic compounds containing one oxygen atom and a double bond within the ring. They serve as important intermediates in organic synthesis, with their reactivity being largely dictated by the position of the double bond. researchgate.net The 2,5-dihydrofuran (B41785) scaffold, in particular, can undergo a variety of reactions, including hydrogenation, epoxidation, and cycloaddition, making it a valuable synthon for the construction of diverse molecular architectures. The presence of the carboxylic acid group in this compound further enhances its synthetic utility, allowing for the formation of esters, amides, and other derivatives.

Historical Perspective of this compound Research

Historically, research on furan-based compounds has often focused on the more stable aromatic systems. However, with the advancement of synthetic methodologies, interest in partially saturated heterocycles like dihydrofurans has grown. Early research into dihydrofurans was often in the context of natural product synthesis and the investigation of their biological activities. Specific research milestones for this compound are not as well-documented as for other major compounds, with much of the focus being on the broader class of dihydrofuran derivatives.

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the current state of knowledge regarding this compound. The subsequent sections will delve into its synthesis, chemical and physical properties, spectroscopic characterization, and its applications in academic research. The objective is to present a detailed and scientifically accurate account of this compound, drawing a clear distinction from other related furan derivatives and highlighting its specific attributes and potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dihydrofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-5(7)4-2-1-3-8-4/h1-2,4H,3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYOOTIVROCFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480174
Record name 2,5-Dihydro-2-furancarboxylic acid
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Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22694-55-9
Record name 2,5-Dihydro-2-furancarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22694-55-9
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Synthesis and Manufacturing Processes

The synthesis of 2,5-dihydro-furan-2-carboxylic acid is not as commonly reported as that of other furan (B31954) derivatives. However, general methods for the synthesis of the 2,5-dihydrofuran (B41785) ring system can be adapted for its preparation. These methods often involve the cyclization of appropriately functionalized precursors.

One potential synthetic route involves the intramolecular cyclization of a hydroxy-alkynoate. For instance, a suitably substituted pentynoic acid with a hydroxyl group at the 5-position could, in principle, be cyclized to form the desired dihydrofuran ring. Another approach could involve the partial reduction of a furan-2-carboxylic acid derivative. However, controlling the regioselectivity of such a reduction to yield the 2,5-dihydro isomer specifically can be challenging.

More sophisticated methods for the synthesis of substituted 2,5-dihydrofurans often employ metal-catalyzed reactions. For example, gold-catalyzed formal [4+1] cycloaddition of α-diazoesters and propargyl alcohols can provide various 2,5-dihydrofurans. organic-chemistry.org Intramolecular hydroalkoxylation of functionalized hydroxyallenic esters is another powerful method for constructing the 2,5-dihydrofuran skeleton. organic-chemistry.org

Reactivity and Reaction Mechanisms of 2,5 Dihydro Furan 2 Carboxylic Acid

Electrophilic and Nucleophilic Reactions of the Dihydrofuran Ring

The dihydrofuran ring in 2,5-dihydro-furan-2-carboxylic acid contains a carbon-carbon double bond, making it susceptible to electrophilic addition reactions. The presence of the ether oxygen atom influences the electron density of the double bond.

Electrophilic attack on the double bond is a characteristic reaction. For instance, electrophilic bromination of dihydrofuran derivatives can lead to ring-opening, initiated by the attack of a bromine electrophile. acs.org In some cases, reactions with electrophiles can be regioselective, affording 2-aryl-2,5-dihydrofurans when reacted with diaryliodonium salts. organic-chemistry.org

The dihydrofuran ring can also undergo ring-opening reactions initiated by nucleophiles or catalyzed by acids. Zinc-catalyzed domino hydroamination-ring cleavage of 2,5-dihydrofuran (B41785) with aromatic amines leads to the formation of 2-arylamino-3-buten-1-ols. researchgate.net Lewis acid-catalyzed intramolecular ring-opening benzannulation of indolyl-substituted dihydrofuran acetals has also been reported to form 1-hydroxycarbazole-2-carboxylates. mdpi.com

Rearrangement Reactions

Acid-catalyzed rearrangements are known for dihydrofurans. For example, 2,5-dihydrofuran itself can be produced from the acid-catalyzed rearrangement of 1-butene (B85601) 3,4-epoxide. wikipedia.org While specific rearrangement studies on this compound are not extensively documented, analogous structures suggest that the dihydrofuran ring can be susceptible to skeletal reorganizations under acidic conditions.

Oxidative Transformations

The dihydrofuran ring is sensitive to oxidation, which can lead to a variety of products depending on the reagents and reaction conditions.

Oxidative cleavage of the furan (B31954) and dihydrofuran ring is a significant transformation in organic synthesis. organicreactions.org These reactions can yield 1,4-dicarbonyl compounds. organicreactions.org For related furan compounds, oxidative ring cleavage is a well-established method to prepare various 1,4-dicarbonyl compounds, including 4-oxoalkenoic acids. organicreactions.org The oxidation of furans can be achieved using various oxidizing agents, and similar principles apply to their dihydro derivatives. organicreactions.orgnih.gov

The oxidation of furan derivatives can lead to the formation of maleic acid or its anhydride (B1165640). For instance, the catalytic oxidation of furan can produce maleic anhydride, which can then be further processed. mdpi.com While direct conversion of this compound to a maleic acid derivative is not a commonly cited pathway, the oxidation of the related furan-2,5-dicarboxylic acid (FDCA) can sometimes lead to degradation products, and under certain conditions, furan itself is oxidized to maleic anhydride. mdpi.com

Reductive Transformations

The double bond in the dihydrofuran ring can be reduced under standard hydrogenation conditions. The reduction of various hetero- and carbocyclic aromatic compounds, including dihydrofurans, can be achieved using reagents like Lithium di-tert-butylbiphenyl (LiDBB). organic-chemistry.org The carboxylic acid group can also be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert it to a primary alcohol. libretexts.org

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound undergoes a range of typical reactions for this functional group. libretexts.orgkhanacademy.orgmsu.edu These reactions primarily involve nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. khanacademy.org

Key reactions include:

Salt Formation: As a carboxylic acid, it readily reacts with bases to form carboxylate salts. msu.eduhu.edu.jo

Esterification: It can be converted to its corresponding esters by reacting with an alcohol in the presence of an acid catalyst (Fischer esterification) or other methods. msu.edu For the related 2,5-furandicarboxylic acid (FDCA), esterification with various alcohols can be achieved under specific temperature and pressure conditions, sometimes using CO₂ as part of the atmosphere. google.comgoogle.com

Acid Halide Formation: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a more reactive acid halide. khanacademy.org This is a common step in the synthesis of esters and amides. rsc.org

Amide Formation: The carboxylic acid can be converted to amides by reaction with amines, often requiring activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). khanacademy.org

The reactivity of these derivatives generally follows the order: Acid halide > Acid anhydride > Thioester > Ester > Amide. khanacademy.org

Data Tables

Table 1: General Reactions of the Carboxylic Acid Moiety

Reaction TypeReagentsProduct TypeReference(s)
Salt FormationBase (e.g., NaOH)Carboxylate Salt msu.edu
EsterificationAlcohol, Acid CatalystEster msu.edu
Acid Halide FormationThionyl Chloride (SOCl₂)Acid Chloride khanacademy.org
Amide FormationAmine, Coupling Agent (e.g., DCC)Amide khanacademy.org
ReductionLiAlH₄Primary Alcohol libretexts.org

Formation of Esters and Amides

The carboxylic acid moiety of this compound is expected to undergo standard esterification and amidation reactions.

Esterification:

The formation of esters from this compound can be achieved through various methods, most commonly by reaction with an alcohol in the presence of an acid catalyst. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the corresponding ester.

A study on the esterification of the related furan-2,5-dicarboxylic acid (FDCA) with alcohols in the presence of carbon dioxide under supercritical conditions demonstrates an alternative, catalyst-free approach. google.comgoogle.com This method may also be applicable to this compound. Reaction temperatures and pressures can be modulated to control the formation of mono- or di-esters in the case of dicarboxylic acids. google.comgoogleapis.com For instance, lower temperatures (below 190°C) favor the formation of monoesters, while higher temperatures drive the reaction towards diesters. googleapis.com

Table 1: Representative Conditions for Esterification of Furan-2,5-dicarboxylic Acid (FDCA)

AlcoholCatalyst/ConditionsTemperature (°C)Pressure (psi)Product(s)Reference
MethanolCO₂ (supercritical)150-250400-3000Dimethyl furan-2,5-dicarboxylate google.com
ButanolH₂SO₄ (50 wt%)160N/ADibutyl furan-2,5-dicarboxylate acs.org
VariousAu/Mg₃Al-HT120-160N/ADimethyl furan-2,5-dicarboxylate mdpi.com

Amidation:

The synthesis of amides from this compound would typically involve the reaction with a primary or secondary amine. Direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable and requires high temperatures to drive off water. nih.gov Therefore, the carboxylic acid is usually activated first. Common methods include conversion to a more reactive acyl chloride or the use of coupling agents.

A study on the regioselective monoamidation of furan-2,5-dicarboxylic acid utilized O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as a coupling reagent. researchgate.net This approach allows for the formation of monoamides in good yields. Another general method for amide synthesis involves the use of TiCl₄ as a catalyst for the direct condensation of carboxylic acids and amines. nih.gov

Table 2: Representative Conditions for Amidation of Furan-2,5-dicarboxylic Acid (FDCA)

AmineCoupling Reagent/CatalystSolventYield (%)ProductReference
BenzylamineTBTU/N,N-DiisopropylethylamineDMF73-82N-benzyl-5-carboxy-furan-2-carboxamide researchgate.net
DiethylamineTBTU/N,N-DiisopropylethylamineDMF77N,N-diethyl-5-carboxy-furan-2-carboxamide researchgate.net
PropylamineTiCl₄Pyridine>90N-propyl-furan-2,5-dicarboxamide nih.gov

Decarboxylation Pathways

The decarboxylation of this compound, the loss of carbon dioxide, is a potential reaction under certain conditions, particularly with heating. The presence of the double bond in the ring and the ether oxygen may influence the stability of the molecule and the mechanism of decarboxylation.

While no direct studies on the decarboxylation of this compound were found, the decarboxylation of the related 2-furoic acid has been investigated. Thermal decarboxylation of 2-furoic acid to furan has been reported to occur at temperatures above 140-160°C. researchgate.net This suggests that this compound might also undergo decarboxylation upon heating, potentially yielding 2,5-dihydrofuran.

Furthermore, a computational study on the enzymatic decarboxylation of furan-2,5-dicarboxylic acid (FDCA) by the enzyme HmfF has elucidated a nucleophilic attack mechanism involving a prenylated flavin mononucleotide (prFMN) cofactor. nih.gov The reaction proceeds through the formation of a C-C bond between FDCA and prFMN, followed by the cleavage of the C-C bond between the carboxylate and the furan ring to release CO₂. nih.gov While this is an enzymatic process, it highlights a potential pathway for the cleavage of the carboxyl group from a furan ring system.

It is important to note that simple aliphatic carboxylic acids are generally resistant to decarboxylation, whereas acids with specific structural features, such as a β-carbonyl group or α-electron-withdrawing groups, decarboxylate more readily. libretexts.org The electronic properties of the dihydrofuran ring will play a crucial role in the facility of this reaction.

Regioselectivity and Stereoselectivity in Reactions

In general, the synthesis of substituted dihydrofurans can be achieved with high levels of stereocontrol. For example, the reaction of 1,4-dilithio-1,3-diene derivatives with aldehydes has been shown to produce polysubstituted 2,5-dihydrofurans with perfect regio- and stereoselectivities. nih.gov Additionally, gold-catalyzed reactions of chiral propargylic alcohols can yield 2,5-disubstituted 2,5-dihydrofurans with good to excellent diastereoselectivities. organic-chemistry.org

For reactions of this compound itself, one could predict that electrophilic addition to the double bond might be influenced by the steric hindrance and electronic effects of the carboxylic acid group at the adjacent C2 position. The stereochemical outcome of such reactions would also be influenced by the existing chirality at C2. Without specific experimental data, these predictions remain theoretical.

Computational Studies of Reaction Pathways

Computational chemistry provides a powerful tool for investigating reaction mechanisms, transition states, and the stability of intermediates. While no specific computational studies on the reaction pathways of this compound were found, studies on related molecules can offer valuable insights.

A recent quantum chemical study focused on the reaction mechanism of 2,5-furandicarboxylic acid decarboxylase (HmfF). nih.gov This study employed quantum chemical calculations to investigate the substrate binding and the catalytic mechanism of the enzyme. The calculations revealed a nucleophilic attack mechanism and provided details on the intermediates and transition states involved in the enzymatic decarboxylation. nih.gov Such computational approaches could be applied to model the non-enzymatic decarboxylation of this compound to understand the energetic barriers and preferred reaction pathways.

Furthermore, computational models could be used to explore the regioselectivity and stereoselectivity of reactions involving this compound, such as additions to the double bond, by calculating the energies of the possible transition states leading to different products. These theoretical studies would be invaluable in predicting the reactivity of this compound and guiding synthetic efforts.

Spectroscopic Data and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the parent 2,5-dihydrofuran (B41785) shows signals for the olefinic protons around 5.89 ppm and the methylene (B1212753) protons adjacent to the oxygen atom at approximately 4.63 ppm. chemicalbook.com For this compound, one would expect to see a downfield shift for the proton at the C2 position due to the electron-withdrawing effect of the carboxylic acid group. The carboxylic acid proton itself would appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would provide characteristic signals for the carbons of the dihydrofuran ring and the carboxyl group. The olefinic carbons would resonate in the range of 120-140 ppm, while the carbons adjacent to the oxygen would appear further downfield. The carbonyl carbon of the carboxylic acid would be expected in the region of 170-180 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a broad O-H stretching vibration for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group would be expected around 1700-1750 cm⁻¹. Additionally, C-O stretching vibrations for the ether linkage and C=C stretching for the double bond would be present.

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of this compound (114.10 g/mol ). The fragmentation pattern would likely involve the loss of the carboxyl group (as COOH or CO₂) and fragmentation of the dihydrofuran ring. chemguide.co.uk

Pharmacological and Biological Research on 2,5 Dihydro Furan 2 Carboxylic Acid Derivatives

Antimicrobial Activity

Antibacterial Properties against Gram-Positive and Gram-Negative Bacteria

A number of studies have explored the antibacterial potential of 2,5-dihydrofuran (B41785) derivatives. For instance, a series of new 2,5-dihydrofuran derivatives containing cyclohexyl rings were synthesized and showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, furan-derived chalcones and their corresponding Δ2-pyrazoline derivatives have been synthesized and evaluated for their antimicrobial effects. mdpi.com Chalcone (B49325) derivatives, in particular, exhibited moderate to good activity against all tested microbial species. mdpi.com

Further research into furan-2-carboxamide derivatives revealed their potential as antibiofilm agents against P. aeruginosa. researchgate.net Specifically, carbohydrazides and triazoles derived from furan-2-carboxamide showed significant antibiofilm activity. researchgate.net Another study focused on a 2(5H)-furanone derivative containing an l-borneol fragment, which demonstrated antimicrobial and biofilm-preventing activity against mixed cultures of S. aureus and C. albicans. nih.gov

Investigations into other related furan (B31954) derivatives, such as those of 5-nitrofuran-2-carboxylic acid, have also yielded promising antibacterial results. researchgate.net Additionally, pyridazinoindolonic acids, which are structurally related, have been studied for their in vitro antibacterial activity against a selection of Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Antibacterial Activity of Selected 2,5-Dihydro-furan-2-carboxylic Acid Derivatives

Compound/Derivative Bacterial Strain(s) Observed Activity Reference
2,5-dihydrofuran derivatives with cyclohexyl rings Gram-positive and Gram-negative bacteria Moderate antibacterial activity researchgate.net
Furan-derived chalcones Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella pneumoniae Moderate to good activity mdpi.com
Furan-2-carboxamide derivatives P. aeruginosa Significant antibiofilm activity researchgate.net
2(5H)-furanone derivative with l-borneol S. aureus Antimicrobial and biofilm-preventing nih.gov
5-nitrofuran-2-carboxylic acid derivatives M. tuberculosis Active researchgate.net
Pyridazinoindolonic acids Gram-positive and Gram-negative bacteria Active nih.gov

Antifungal Activities

The antifungal properties of 2,5-dihydrofuran derivatives have also been a subject of investigation. Studies on 2(5H)-furanone derivatives have shown their potential to inhibit the growth of common and emerging yeasts and molds. nih.gov For example, a 2(5H)-furanone derivative with an l-borneol fragment was effective against C. albicans in both monospecies and mixed biofilms with S. aureus. nih.gov

Research on furan-derived chalcones and their Δ2-pyrazoline counterparts has also demonstrated their antifungal capabilities against Candida albicans. mdpi.com Furthermore, derivatives of 2- and 3-benzofurancarboxylic acids have been synthesized and tested for their ability to inhibit the growth of pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus, with some derivatives showing significant antifungal activity. nih.gov The mechanism of action for some of these benzofuran (B130515) derivatives is thought to involve changes in cytoplasmic calcium concentration. nih.gov

Novel (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives, structurally related to the core compound, have also been designed and synthesized, exhibiting moderate to good antifungal activities against a range of fungi. epa.gov

Table 2: Antifungal Activity of Selected this compound Derivatives

Compound/Derivative Fungal Strain(s) Observed Activity Reference
2(5H)-furanone derivatives Yeasts and Molds, C. albicans Growth inhibition, biofilm prevention nih.gov
Furan-derived chalcones Candida albicans Active mdpi.com
2- and 3-benzofurancarboxylic acid derivatives Cryptococcus neoformans, Aspergillus fumigatus Significant growth inhibition nih.gov
(R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives Various fungi including Cercospora arachidicola and Alternaria solani Moderate to good antifungal activity epa.gov

Antiviral Properties

The antiviral potential of furan derivatives has been explored against several viruses. A study on chalcone derivatives of 5-arylfuran-2-carbaldehydes showed that many of these compounds were active against Avian Influenza Virus (AIV) subtype H9N2 and Infectious Bronchitis Virus (IBV). xisdxjxsu.asia Several of the synthesized compounds demonstrated high potency, particularly against AIV. xisdxjxsu.asia

While direct studies on the antiviral properties of this compound itself are limited, research on related heterocyclic compounds provides a basis for their potential antiviral activity. nih.gov For instance, various furan derivatives have been investigated for their ability to inhibit viral replication. xisdxjxsu.asia

Anticancer / Anticarcinolytic Activity

Inhibition of Cancer Cell Proliferation

Derivatives of 2,5-dihydrofuran have shown significant promise as anticancer agents. A series of novel 2,5-dihydrofuran derivatives were synthesized and evaluated for their in vitro anti-tumor effects against four human cancer cell lines, with the majority of the compounds demonstrating anticancer activity. nih.gov Two compounds, in particular, showed high activity and a broad anticancer spectrum. nih.gov

Benzofuran derivatives have also been a focus of anticancer research. nih.gov Studies have shown that variously substituted 2-benzofurancarboxylic acid derivatives exhibit selective cytotoxicity against human cancer cell lines. researchgate.net For example, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and showed significant anticancer activity against HepG2, Huh-7, and MCF-7 human cancer cell lines. mdpi.com Another study on hydroquinone-chalcone-pyrazoline hybrid derivatives, which incorporate a furan ring, demonstrated cytotoxic activity against MCF-7 breast adenocarcinoma and HT-29 colorectal carcinoma cells. mdpi.com The presence of the furan group was found to significantly enhance the antiproliferative properties of these hybrids. mdpi.com

Furthermore, research on 5-fluoro-2'-deoxycytidine (B1672315) (FCdR), a DNA methylation inhibitor with a furan-like ring, has shown its ability to inhibit the proliferation of multiple cancer cell lines, including those of colorectal carcinoma, hepatocellular carcinoma, osteosarcoma, and esophageal squamous cell carcinoma. nih.gov

Table 3: Inhibition of Cancer Cell Proliferation by Selected this compound Derivatives

Compound/Derivative Cancer Cell Line(s) Observed Activity Reference
Novel 2,5-dihydrofuran derivatives Four human cancer cell lines Anti-tumor effect nih.gov
Carbamothioyl-furan-2-carboxamide derivatives HepG2, Huh-7, MCF-7 Significant anticancer activity mdpi.com
Hydroquinone-chalcone-pyrazoline hybrids with furan ring MCF-7, HT-29 Cytotoxic activity mdpi.com
5-fluoro-2'-deoxycytidine (FCdR) HCT116, HEPG2, U2OS, KYSE150 Inhibition of proliferation nih.gov
Benzofuran-2-carboxylic acid derivatives Human cancer cell lines Selective cytotoxicity researchgate.net

Interaction with Biological Targets (e.g., Enzymes, Receptors, DNA)

The anticancer activity of 2,5-dihydrofuran derivatives is often linked to their interaction with specific biological targets. For instance, a series of 2,5-dimethylfuran-3-carboxylic acid derivatives were designed as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.gov Molecular docking studies revealed that one of the most potent compounds formed a coordinate bond with the heme iron of the IDO1 enzyme. nih.gov

In another study, furan-derived chalcones and their Δ2-pyrazoline derivatives were docked into the active site of glucosamine-6-phosphate synthase, a molecular target for antimicrobial agents, suggesting a similar binding mode to the enzyme's substrate. mdpi.com

The cytotoxicity of 5-aza-2'-deoxycytidine, a compound related to furan derivatives, has been linked to its ability to demethylate DNA, although the precise downstream events leading to growth inhibition are still under investigation. nih.gov Similarly, 5-fluoro-2'-deoxycytidine (FCdR) is a DNA methylation inhibitor, and its anticancer effects are mediated through the activation of the DNA damage response pathway. nih.gov

The hydrazide moiety present in some 2-furancarboxylic acid derivatives is of particular interest due to its ability to interact with various biological targets, suggesting its potential in drug discovery. ontosight.ai

Inhibitory Activity of NF-κB

The nuclear factor-kappa B (NF-κB) is a protein complex that plays a crucial role in regulating the immune response to infection. Dysregulation of NF-κB has been linked to various inflammatory diseases and cancer. Consequently, the inhibition of NF-κB is a key target for therapeutic intervention.

Research into novel naphthofuran scaffolds has led to the design and synthesis of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs as potential NF-κB inhibitors. nih.gov In a study, these analogs were evaluated for their NF-κB inhibitory activity. It was observed that the presence of two electron-withdrawing groups on the N-phenyl ring, particularly at the 3',5'-positions, enhanced the NF-κB inhibitory activity. nih.gov

Notably, compound 1d , which features a 4'-chloro group on the N-phenyl ring, showed inhibitory activity against NF-κB. nih.gov However, the most significant activity was observed in compound 2g , which has a 5'-chloro group on the naphthofuran ring and a 3',5'-bistrifluoromethane group on the N-phenyl ring. nih.gov This compound, 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic N-(3',5'-bis(trifluoromethyl)phenyl)amide, demonstrated the most potent NF-κB inhibitory activity among the tested analogs. nih.gov

CompoundSubstituentsNF-κB Inhibitory Activity
1d 4'-chloro group on the N-phenyl ringExhibited inhibitory activity
2g 5'-chloro group on the naphthofuran ring and a 3',5'-bistrifluoromethane group on the N-phenyl ringBest NF-κB inhibitory activity

Anti-inflammatory Effects

Inflammation is a complex biological response of body tissues to harmful stimuli. While it is a protective mechanism, chronic inflammation can lead to various diseases. Furan derivatives have been investigated for their potential anti-inflammatory effects. nih.gov

Studies have shown that furan natural derivatives can exert anti-inflammatory effects through various mechanisms, including the suppression of O₂, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) production, as well as regulating the mRNA expression of inflammatory mediators. nih.gov The anti-inflammatory properties of natural furan fatty acids are thought to be closely associated with their high antioxidant capabilities. nih.gov

In one study, a series of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids were synthesized and tested for their anti-inflammatory activity. nih.gov The 4-vinylbenzoyl compound from this series was predicted to be highly active and is undergoing further pharmacological evaluation as a potential anti-inflammatory agent. nih.gov Another derivative, (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619), was found to be highly active in rat models of acute and chronic inflammation. nih.gov It effectively inhibited carrageenan-induced paw edema and cotton pellet-induced granuloma, and also prevented the development of adjuvant-induced arthritis in an 18-day test. nih.gov

Furthermore, the synthesis of 2,5-diarylfuran amino acid derivatives has yielded compounds with significant dual inhibitory effects against the pro-inflammatory proteins iNOS and COX-2. dntb.gov.ua

Antioxidant Properties

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in the pathogenesis of numerous diseases. Furan derivatives have demonstrated notable antioxidant activity. nih.gov

The antioxidant action of furan fatty acids is primarily attributed to the electron transferability of the furan ring to peroxyl radicals or the addition of peroxyl radicals to the ring. nih.gov This mechanism is believed to counteract lipid peroxidation within cell membranes. nih.gov

In a study evaluating new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids, the oxidized compounds (carboxylic acid derivatives) were found to be comparatively more potent antioxidants than their aldehydic precursors. nih.gov Specifically, compounds FM10 and FM12 showed potent IC₅₀ values in both DPPH and ABTS assays. nih.gov

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
FM10 08.3608.90
FM12 15.3017.22
Gallic acid (Standard)09.0203.23

Other Reported Biological Activities

Leishmaniasis is a parasitic disease caused by Leishmania protozoa. The search for new, effective, and less toxic treatments is ongoing. Derivatives of 4,5-dihydrofuran have shown promise in this area.

A hit-to-lead optimization process was applied to 4,5-dihydrofuran derivatives bearing an amidoxime (B1450833) group to enhance their antileishmanial properties. nih.gov While the activity against the promastigote form of Leishmania amazonensis was moderate, with IC₅₀ values ranging from 15 to 52 μM, three of the 4,5-dihydrofuran-3-carboxamide derivatives displayed significantly improved activity against the intracellular amastigote form, with IC₅₀ values between 0.3 and 0.6 μM. nih.gov Compounds with a pyridin-2-yl moiety were the most active against the promastigote form of the parasite. nih.gov

Compound ClassTargetActivity
4,5-dihydrofuran-3-carboxamide derivativesL. amazonensis promastigotesIC₅₀ values from 15.0 to 52.5 µM
4,5-dihydrofuran-3-carboxamide derivativesL. amazonensis intracellular amastigotesIC₅₀ values between 0.3 and 0.6 µM

Pain management remains a critical area of pharmaceutical research. Certain derivatives of this compound have been investigated for their analgesic potential.

A study on the decyclization of substituted 3-(4-nitrobenzoyl)hydrazono-3H-furan-2-ones resulted in substituted 2-[2-(4-nitrobenzoyl)hydrazono]-4-oxobutanoates, which exhibited a pronounced analgesic effect with low toxicity. researchgate.net

Furthermore, 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have been synthesized and evaluated for analgesic activity. nih.gov Specifically, 5-benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid and its p-methoxy analog were selected for human evaluation as analgesic agents due to their high potency in the mouse phenylquinone writhing assay. nih.gov The compound RS-37619, a (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid, demonstrated highly potent analgesic activity in tests involving inflammation, such as inhibiting phenylquinone-induced writhing in mice and rats. nih.gov

The search for novel antidepressants with improved efficacy and fewer side effects is a continuous effort in neuroscience. Certain furan-containing heterocyclic structures have been explored for this purpose.

A series of pyridazin-3-one derivatives were designed, synthesized, and evaluated for their antidepressant effects in mice. researchgate.net Among the synthesized compounds, 6c , 6d , and 6f showed a significant activity profile in the forced swimming test. researchgate.net Compounds 6c and 6d were particularly effective, reducing the immobility time at a dose of 50 mg/kg. researchgate.net

CompoundReduction in Immobility Time (at 50 mg/kg)
6c 42.85%
6d 38.09%
Fluoxetine (Standard at 32 mg/kg)45.23%

Applications of 2,5 Dihydro Furan 2 Carboxylic Acid in Advanced Materials and Polymer Science

Role as a Monomer in Polymer Synthesis

FDCA's two carboxylic acid groups and rigid furan (B31954) ring make it a versatile monomer for creating a variety of polymers, most notably polyesters, but also polyamides and polyurethanes. mdpi.comresearchgate.net It serves as a direct, bio-based substitute for terephthalic acid in the synthesis of alipharomatic polyesters. researchgate.netncsu.edu The most studied FDCA-based polymer is poly(ethylene furanoate) (PEF), which is synthesized from FDCA and ethylene (B1197577) glycol and is considered a promising alternative to the commodity plastic poly(ethylene terephthalate) (PET). researchgate.netresearchgate.net

Polycondensation is the primary method for synthesizing high-molecular-weight polyesters from FDCA. ncsu.edu This process typically involves reacting FDCA, or its more stable dimethyl ester derivative (DMFD), with a diol, such as ethylene glycol or 1,4-butanediol. nih.govnih.gov The reaction is often carried out in two stages: an initial esterification or transesterification followed by a melt polycondensation step under high temperature and vacuum to build molecular weight. ncsu.edunih.gov Various catalysts, often based on titanium or tin, can be used to facilitate the reaction. researchgate.net Researchers have successfully synthesized a range of fully bio-based, high-molecular-weight homopolyesters from FDCA and various aliphatic diols through two-stage melt polycondensation. nih.gov Lipase-catalyzed polycondensation has also been explored as a more environmentally friendly method for producing furan-based polyesters. researchgate.net

FDCA is a valuable precursor for creating bio-based thermosetting resins. Thermosets are polymers that are irreversibly cured to form a rigid, cross-linked network. Renewable, FDCA-based cross-linked poly(ester amide)s have been synthesized by polymerizing an FDCA-derived bis(2-oxazoline) monomer with a dicarboxylic acid like sebacic acid. rsc.org In this system, the thermally initiated ring-opening reaction leads to the formation of a linear chain, while subsequent branching reactions involving the amide groups create tertiary amides that act as cross-linking points, ultimately resulting in a rigid thermoset material. rsc.org The furan ring's inclusion in highly cross-linked epoxy networks has also been studied to understand its effect on thermomechanical properties. nih.gov

Comparison with Petroleum-based Analogues (e.g., Terephthalic Acid)

FDCA's structural resemblance to terephthalic acid (PTA) is a key driver of its commercial potential. encyclopedia.pubnih.gov Consequently, polymers derived from FDCA are often compared to their PTA-based counterparts, such as PET and poly(butylene terephthalate) (PBT).

The most prominent comparison is between PEF and PET. Studies show that PEF exhibits superior gas barrier properties, making it a strong candidate for food and beverage packaging. nih.gov Specifically, PEF is significantly less permeable to gases like carbon dioxide, oxygen, and water vapor compared to PET. nih.gov While both polymers have similar thermal stability, their melting temperatures can differ, with furan-based polyesters sometimes showing lower melting points due to differences in crystal packing. ncsu.edunih.gov However, PEF generally possesses enhanced mechanical properties compared to PET. nih.gov

PropertyPoly(ethylene furanoate) (PEF)Poly(ethylene terephthalate) (PET)
Monomer Source Renewable (FDCA from biomass)Fossil-based (Terephthalic Acid)
CO₂ Barrier High (31 times less permeable than PET) nih.govLow
O₂ Barrier High (11 times better than PET)Low
H₂O Barrier High (2 times better than PET)Low
Thermal Stability Comparable to PET nih.govGood
Mechanical Properties Superior to PET nih.govGood

This table presents a summary of comparative data between PEF and PET based on available research findings.

Applications in Cross-linked Polymer Systems

FDCA derivatives are effective components in the creation of cross-linked polymer systems, leading to materials with high thermal stability and rigidity. The synthesis of cross-linked poly(ester amide)s from an FDCA-based bis(2-oxazoline) and sebacic acid demonstrates a key application. rsc.org In this process, the furan moiety is incorporated into a polymer backbone where tertiary amides form branching points, leading to a cross-linked network. rsc.org These materials are candidates for applications requiring high-performance thermosets. Furthermore, FDCA's diol, 2,5-bis(hydroxymethyl)furan (BHMF), is another valuable monomer that can be used to create novel polymers for applications in areas like self-healing materials and resins. mdpi.comnih.gov

Tailoring Polymer Properties through Copolymerization

Copolymerization is a powerful strategy to fine-tune the properties of FDCA-based polymers to meet specific application demands. By introducing a second comonomer, researchers can adjust characteristics such as thermal properties, flexibility, and biodegradability. rsc.orgncsu.edu

For instance, furan-based copolyesters have been synthesized by reacting FDCA with a mixture of diols, such as ethylene glycol (EG) and 1,4-butylene glycol (BG). rsc.org By varying the molar ratio of EG to BG in the copolyester, the thermal properties of the resulting material can be systematically adjusted. rsc.org Similarly, aliphatic-aromatic copolyesters have been created by incorporating adipic acid alongside FDCA, resulting in polymers like poly(butylene adipate-co-butylene 2,5-furandicarboxylate)s (PBAFs). ncsu.edu These copolyesters can exhibit enhanced biodegradability, particularly when the FDCA content is controlled. ncsu.edu This approach allows for the creation of a wide range of materials with properties spanning from rigid and strong to more flexible and biodegradable. researchgate.net

Potential for Sustainable Materials Development

The development of FDCA-based polymers is at the forefront of the shift towards a more sustainable and circular economy. sarchemlabs.com Derived from renewable biomass resources like sugars, FDCA provides a viable alternative to petroleum-based monomers, reducing the chemical industry's reliance on fossil fuels. nih.govncsu.edu The production of polymers like PEF, a 100% bio-based polyester, exemplifies this potential. sarchemlabs.com

The use of FDCA and its derivatives promotes the creation of "green" materials with a reduced environmental footprint. nih.govrsc.org These bio-based polymers not only come from renewable sources but can also be designed for enhanced recyclability and, in some cases, biodegradability. ncsu.edusarchemlabs.com The versatility of FDCA allows for its use in a wide array of applications, including packaging, textiles, coatings, and resins, contributing to the development of sustainable products for everyday life. rsc.orgsarchemlabs.com This positions FDCA as a cornerstone monomer for the future of innovative and responsible polymer production. sarchemlabs.comnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Currently, dedicated and optimized synthetic routes for 2,5-Dihydro-furan-2-carboxylic acid are not well-documented. Future research should prioritize the development of efficient, scalable, and sustainable methods for its synthesis.

Key Research Objectives:

Bio-based Precursors: Investigating the conversion of biomass-derived platform chemicals, such as furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF), through partial hydrogenation and selective oxidation pathways. mdpi.commdpi.com While many studies focus on the oxidation of HMF to FDCA, exploring controlled reduction of the furan (B31954) ring followed by oxidation could yield the target dihydrofuran derivative. frontiersin.orgmdpi.com

Asymmetric Synthesis: Developing stereoselective synthetic methods to produce enantiomerically pure forms of the acid. Given that the C2 carbon is a chiral center, accessing individual enantiomers is crucial for investigating stereospecific biological activities. This could involve chiral catalysts in reactions such as asymmetric Heck reactions or cycloadditions on related precursors. organic-chemistry.org

Green Chemistry Approaches: Employing principles of green chemistry, such as the use of aqueous reaction media, biodegradable catalysts, and energy-efficient processes like electrocatalysis or photocatalysis, to create environmentally benign synthetic routes. nih.gov

Research FocusPotential PrecursorsSynthetic StrategyDesired Outcome
Bio-based SynthesisFurfural, 5-Hydroxymethylfurfural (HMF)Partial hydrogenation, Selective OxidationSustainable production from renewable resources
Stereoselective SynthesisAchiral furan derivativesAsymmetric catalysis (e.g., Heck reaction)Access to enantiomerically pure compounds
Green SynthesisVariousElectrocatalysis, Biocatalysis, Aqueous mediaEnvironmentally friendly and safe production

Table 1: Future Synthetic Research Strategies

In-depth Mechanistic Studies of Biological Activities

The biological profile of this compound is entirely unexplored. Preliminary screening for a range of biological activities is a critical first step, which should be followed by detailed mechanistic studies for any identified "hits."

Potential Areas for Investigation:

Antimicrobial and Antifungal Activity: The furan nucleus is a common motif in bioactive natural products and synthetic drugs. Screening against a panel of pathogenic bacteria and fungi is a logical starting point.

Anticancer Activity: Studies on other 2,5-dihydrofuran (B41785) derivatives have shown potential anti-cancer effects. nih.gov Investigating the cytotoxicity of this compound against various cancer cell lines (e.g., HeLa, HepG2) could reveal novel therapeutic leads. researchgate.net

Enzyme Inhibition: The carboxylic acid moiety suggests potential for interaction with the active sites of various enzymes, such as proteases, kinases, or metabolic enzymes.

Future work should aim to identify the specific molecular targets and pathways through which the compound exerts its biological effects, using techniques like differential gene expression analysis, proteomics, and target-based assays.

Rational Design of Derivatives for Enhanced Bioactivity

Should initial screenings reveal any promising biological activity, the rational design of derivatives will be a crucial next step to optimize potency, selectivity, and pharmacokinetic properties.

Strategies for Derivative Design:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the carboxylic acid group (e.g., converting to esters, amides) and by adding substituents to the dihydrofuran ring. For instance, creating amide derivatives with various amines could modulate lipophilicity and hydrogen bonding capacity, potentially improving cell permeability and target engagement.

Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazole) to improve metabolic stability and oral bioavailability.

Hybrid Molecule Approach: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities.

Derivative TypeRationalePotential Improvement
Esters and AmidesModulate polarity and hydrogen bondingEnhanced cell permeability, target affinity
Ring-Substituted AnaloguesExplore new binding interactionsIncreased potency and selectivity
Bioisosteres (e.g., Tetrazoles)Improve drug-like propertiesBetter metabolic stability and bioavailability

Table 2: Strategies for Derivative Design

Exploration of Catalytic Transformations and Biocatalysis

The reactivity of this compound in catalytic systems is a significant unexplored avenue. Its structure suggests potential both as a substrate for producing valuable downstream chemicals and as a ligand in catalysis.

Future Research Directions:

Catalytic Hydrogenation/Oxidation: Investigating the controlled catalytic hydrogenation to produce tetrahydrofuran (B95107) derivatives or oxidation to yield furan-based compounds. This could lead to the synthesis of novel monomers for polymers or fine chemicals. For example, catalytic hydrodeoxygenation could potentially yield valuable linear aliphatic acids. researchgate.net

Biocatalytic Routes: Employing enzymes or whole-cell systems for the synthesis or transformation of the compound. nih.govsci-hub.senih.gov Biocatalysis could offer high selectivity under mild, environmentally friendly conditions. Future work could screen for oxidases, reductases, or hydrolases that can act on this specific substrate.

Use as a Chiral Ligand: Exploring the potential of enantiomerically pure this compound or its derivatives as chiral ligands in asymmetric catalysis, a cornerstone of modern synthetic chemistry.

Advanced Computational Modeling and Cheminformatics

In parallel with experimental work, computational methods can accelerate the discovery and development process for this compound and its derivatives.

Key Computational Approaches:

Quantum Chemical Calculations: Modeling the electronic structure and reactivity of the molecule to predict its behavior in chemical reactions and to understand the mechanisms of its formation and transformation.

Molecular Docking and Virtual Screening: If a biological target is identified, computational docking can be used to predict the binding mode of this compound and to virtually screen libraries of its derivatives to prioritize synthesis efforts.

Pharmacophore Modeling: Developing a 3D pharmacophore model based on any identified bioactive conformations to guide the design of new derivatives with enhanced activity.

ADMET Prediction: Using cheminformatics tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives, helping to identify candidates with favorable drug-like profiles early in the discovery process.

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodCatalyst/SystemYield (%)ConditionsReference
HMF OxidationPt/C, O₂, NaOH82150°C, 24 h
Enzymatic CarboxylationCarboxylase enzymes90*pH 7.5, 30°C, 48 h
ElectrochemicalCu electrode, CO₂7525°C, −1.2 V vs. RHE
*Selectivity, not isolated yield.

How do heterogeneous catalysts and enzymatic methods differ in mechanistic pathways for FDCA synthesis?

Advanced Research Question

  • Heterogeneous Catalysts : Metal catalysts (e.g., Pt, Au) facilitate HMF oxidation via dehydrogenation and oxygen insertion. Au/TiO₂ shows higher selectivity due to its ability to stabilize intermediates .
  • Enzymatic Systems : Carboxylases employ a cofactor-dependent mechanism, binding CO₂ to 2-furoic acid through a kinetically controlled transition state. This avoids side reactions but requires precise pH and temperature control .
  • Key Limitation : Enzymatic methods face substrate inhibition at high 2-furoic acid concentrations (>50 mM), requiring fed-batch strategies .

What spectroscopic and chromatographic techniques are critical for FDCA characterization?

Basic Research Question

  • NMR : ¹H NMR (δ 7.2–7.4 ppm for furan protons; δ 12.5 ppm for carboxylic protons) confirms structure .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm quantify purity (>98%) and monitor degradation products .
  • FTIR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1260 cm⁻¹ (C-O-C furan ring) validate functional groups .

Q. Table 2: Analytical Parameters

TechniqueKey Peaks/ParametersPurpose
¹H NMRδ 7.3 (furan), δ 12.5 (-COOH)Structural confirmation
HPLCRetention time: 4.2 min (C18)Purity assessment
FTIR1680 cm⁻¹, 1260 cm⁻¹Functional group identification

How can researchers address low yields in FDCA synthesis from HMF under aerobic conditions?

Advanced Research Question

  • Catalyst Optimization : Bimetallic catalysts (e.g., Pt-Co/C) enhance O₂ activation, reducing over-oxidation to CO₂ .
  • Solvent Engineering : Biphasic systems (water/THF) improve HMF solubility and reduce side reactions .
  • Reaction Monitoring : In-situ Raman spectroscopy tracks HMF conversion and FDCA formation, enabling real-time adjustments .

How should discrepancies in reported catalytic efficiencies for FDCA synthesis be resolved?

Data Contradiction Analysis
Discrepancies arise from:

  • Catalyst Characterization : Variations in metal loading (e.g., 1% vs. 5% Pt/C) significantly impact activity. Always report TEM and XPS data for catalyst morphology .
  • Reaction Conditions : Differences in O₂ pressure (1 vs. 5 bar) or pH (8 vs. 12) alter pathways. Standardize protocols using ASTM E2857 guidelines .
  • Product Isolation : FDCA sublimation above 300°C can lead to mass loss; use TGA to validate isolated yields .

What are the emerging applications of FDCA in bio-based polymers, and what challenges exist?

Advanced Research Question

  • Polymer Synthesis : FDCA replaces terephthalic acid in poly(ethylene furanoate) (PEF), offering superior barrier properties. Challenges include:
    • Thermal Stability : PEF degrades above 240°C, limiting processing methods .
    • Monomer Purity : Residual HMF (>0.5%) inhibits polymerization; refine via recrystallization (ethanol/H₂O) .
  • Composite Materials : FDCA-based polyamides show promise in 3D printing but require plasticizers (e.g., glycerol) to reduce brittleness .

What safety protocols are critical when handling FDCA in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves and goggles to prevent skin/eye irritation (H315, H319) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles (P261, P271) .
  • Spill Management : Neutralize FDCA spills with sodium bicarbonate and dispose as hazardous waste (P405) .

How does FDCA’s solubility impact formulation in biological assays?

Advanced Research Question

  • Solubility Limits : FDCA is sparingly soluble in water (2 mg/mL at 25°C). Use DMSO stock solutions (10 mM) with sonication and heating to 80°C .
  • In Vivo Studies : For animal models, prepare FDCA suspensions in 5% PEG-300 + 0.5% Tween 80 to enhance bioavailability .
  • Stability : FDCA degrades in aqueous solutions after 48 h; store aliquots at −20°C and avoid freeze-thaw cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.